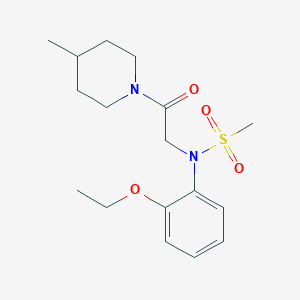

N-(2-Ethoxyphenyl)-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)methanesulfonamide

Description

N-(2-Ethoxyphenyl)-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 2-ethoxyphenyl group and a 4-methylpiperidin-1-yl-2-oxoethyl moiety.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-23-16-8-6-5-7-15(16)19(24(3,21)22)13-17(20)18-11-9-14(2)10-12-18/h5-8,14H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTKKJBSMOZOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Ethoxyphenyl)-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 465.61 g/mol. The compound's structure includes a methanesulfonamide group, which is known to influence its biological properties.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O3S |

| Molecular Weight | 465.61 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Research has indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives containing piperidine and sulfonamide moieties have been studied for their ability to inhibit various cancer cell lines. The mechanism often involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways related to cancer progression .

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory properties. Studies have shown that sulfonamides can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound could potentially serve as an anti-inflammatory agent .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Case Studies and Research Findings

- Case Study on Antitumor Activity : A study published in a pharmacological journal reported that a related piperidine derivative showed significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

- Anti-inflammatory Research : In vitro studies demonstrated that compounds similar to this compound exhibited reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use as anti-inflammatory agents.

- Antimicrobial Efficacy : A recent investigation into sulfonamide derivatives found that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the relevance of exploring structural variations for improved efficacy.

Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

The compound shares core structural motifs with several sulfonamide derivatives, including:

- Methanesulfonamide backbone : Common in compounds targeting ion channels, enzymes, and receptors.

- Ethoxyphenyl group : Modulates lipophilicity and electronic properties, influencing bioavailability and target binding.

- Piperidine/piperazine derivatives : The 4-methylpiperidin-1-yl group contributes to steric and electronic interactions, often critical for receptor engagement.

Comparative Analysis of Pharmacological Activities

The table below summarizes key structural and functional differences among related compounds:

Discussion of Structural and Functional Divergence

- Piperidine vs.

- Ethoxyphenyl vs.

- Discontinued Status of Target Compound : The lack of published data on its activity suggests possible challenges in efficacy, selectivity, or toxicity, underscoring the need for further investigation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves selecting appropriate precursors (e.g., sulfonamide derivatives and piperidine analogs) and reaction conditions. For example, using oxalyl chloride as a coupling agent in dioxane at controlled temperatures (e.g., 60–80°C) can enhance reaction efficiency . Monitoring progress via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization from ethanol or acetonitrile improves final product purity. Adjusting stoichiometric ratios of reagents (e.g., sulfanilamide and oxalyl chloride in a 1:2 molar ratio) can mitigate side reactions .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- FTIR: Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1160 cm⁻¹, amide C=O at ~1679 cm⁻¹) .

- NMR: ¹H NMR reveals proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.9 ppm, piperidinyl methyl groups at δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~170 ppm) and aromatic systems .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while stability tests under varying pH (4–9) and temperatures (4°C to 40°C) guide storage conditions. For instance, decomposition above 180°C necessitates refrigeration for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer: Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Cross-validate using multiple techniques:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography: Provides unambiguous structural confirmation (e.g., SHELXL refinement for bond angles and torsional strain analysis) .

Q. What advanced crystallographic methods are recommended for determining its 3D structure?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, leveraging high-resolution data (≤ 1.0 Å) to resolve disorder in flexible groups (e.g., ethoxyphenyl or piperidinyl moieties) .

- Twinned Data Handling: SHELXD/SHELXE pipelines are robust for challenging cases like pseudo-merohedral twinning .

Q. How can computational modeling elucidate its interactions with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock/Vina): Predict binding affinities to enzymes (e.g., kinases) by simulating interactions with the sulfonamide and piperidinyl groups .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .

Q. What strategies validate its biological activity in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation via flow cytometry .

Q. How do structural modifications influence its pharmacological profile?

- Methodological Answer:

- SAR Studies: Compare analogs (e.g., replacing ethoxy with methoxy or varying piperidine substituents) to map critical pharmacophores. For example, bulkier groups at the 4-methylpiperidinyl position may enhance target selectivity .

- ADMET Prediction (SwissADME): Computational tools prioritize derivatives with improved bioavailability and reduced hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.